molecular formula C9H9N3O2 B1596282 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole CAS No. 61033-70-3

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole

Cat. No. B1596282
CAS RN: 61033-70-3
M. Wt: 191.19 g/mol
InChI Key: NOPHASKLMDZCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole (NDHI) is a heterocyclic compound that has been studied extensively for its potential applications in a variety of scientific fields. It is a five-membered ring system containing nitrogen, oxygen and carbon atoms. NDHI has a number of unique properties that make it attractive for use in laboratory experiments and research.

Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase

2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, a derivative of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole, has been studied for its strong and long-lasting inhibition of aldehyde dehydrogenase. This enzyme plays a role in the metabolism of alcohol. Detailed NMR studies have helped in the structural assignment of this compound (Klink, Pachler, & Gottschlich, 1985).

Corrosion Inhibition

A study evaluated the corrosion inhibition performance of several imidazole derivatives, including 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, for J55 steel in a CO2 saturated brine solution. Techniques such as weight loss method, electrochemical impedance spectroscopy, and quantum chemical calculations were used, demonstrating significant inhibition efficiency (Singh et al., 2017).

Thermochromic Properties

The thermochromic properties of 4,5-Diphenyl-2-(4-nitrophenyl)-1H-imidazole have been examined. This compound forms inclusion compounds with various guest molecules, leading to color variations from light yellow to dark red. The thermochromic behavior is determined by the removal of these guest molecules (Kaftory, Taycher, & Botoshansky, 1998).

Magnetic Properties

The crystal structures and magnetic properties of various nitronyl nitroxide radicals, including derivatives of this compound, have been reported. These studies focus on understanding the arrangement of molecules and their antiferromagnetic coupling, providing insights into the magnetic properties of these compounds (Zakrassov et al., 2003).

Organic Precursor for Nano Particles

Imidazole derivatives have been explored as organic precursors for the synthesis of zinc oxide nano particles. This includes the study of the crystal structure of related compounds and their potential in nanotechnology applications (Padhy et al., 2010).

Electrocatalysis and Surface Interactions

A study on 2-(4-nitrophenyl)-1H-benzo[d]imidazole, a related compound, examined its electrochemical reduction and interaction with cationic surfactants. This research provides insights into the electrostatic interactions and potential applications in surface chemistry and electrocatalysis (Datta et al., 2016).

Antimicrobial Properties

Novel imidazole derivatives have been synthesized and tested for their antimicrobial properties. This includes the study of compounds like this compound and their derivatives, showcasing their potential in clinical medicine as antimicrobial agents (Narwal et al., 2012).

Structural Studies and Spin Density

Research has been conducted on the crystal structures and spin density distribution of compounds like 2-(4-nitrophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxyl 3-oxide. This includes studying phase transformations and ferromagnetic interactions, providing insights into the properties of these radical compounds (Allemand et al., 1991).

EPR Spectroscopy and pH Monitoring

A series of imidazole nitroxides, including derivatives of this compound, have been prepared and their EPR spectra analyzed. These compounds are useful as spin probes for pH monitoring within a broad range, highlighting their potential in biophysical and biomedical applications (Kirilyuk et al., 2005).

XPS Spectra and Electron Structure

The XPS spectra and electronic structure of stable nitroxyl radicals, including derivatives of this compound, have been studied. This research provides valuable information on the charge electron and spin density distribution, which is crucial for understanding the properties of free radicals (Mazalov et al., 2011).

Nonlinear Optical Properties

The crystal structure of 4,5-bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole, a nonlinear optical chromophore, has been investigated. This study focuses on understanding the coplanarity among aromatic rings and their impact on optical properties (Bu et al., 2003).

properties

IUPAC Name

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPHASKLMDZCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359552
Record name 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61033-70-3
Record name 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 6
Reactant of Route 6
2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.